![molecular formula C16H16O3 B5747097 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one, also known as coumarin 153, is a chemical compound that belongs to the coumarin family. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Kinase Inhibition
A series of 7H-furo[3,2-g]chromen-7-one derivatives, closely related to 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one, were synthesized using 5-hydroxybergapten and 5-hydroxyisopimpinellin as starting materials. These compounds were tested as EGFR and VEGFR-2 kinase inhibitors, indicating their potential in cancer research and therapy (Amr et al., 2017).
Nanoparticle-Promoted Synthesis
ZnO nanoparticles were used as a catalyst in a three-component reaction to synthesize 9H-furo[2,3-f]chromene derivatives. This method represents a green and effective synthetic approach for generating compounds within the same chemical family as 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one (Rostami-Charati et al., 2015).
Inverse Electron-Demand Diels–Alder Reaction
The transformation of 6-hydroxyaurone derivatives, closely related to 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one, in the inverse electron-demand hetero-Diels–Alder reaction was studied. This reaction led to the formation of various heterocyclic systems, demonstrating the compound's versatility in organic synthesis (Popova et al., 2019).
Optical and Photoelectrical Characterizations
The novel 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC), structurally similar to the compound , was synthesized and characterized. Its optical and photoelectrical properties were investigated, suggesting potential applications in optoelectronic devices (Ibrahim et al., 2017).
Synthesis of Antidepressant-like Derivatives
A study on the synthesis and pharmacological evaluation of 9-alkoxy-7H-furo[3,2-g]-chromen-7-ones revealed antidepressant-like effects in mice. This research indicates potential therapeutic applications for derivatives of 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one (Deng et al., 2010).
properties
IUPAC Name |
6-ethyl-2,3,5-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-5-11-9(3)13-6-12-8(2)10(4)18-14(12)7-15(13)19-16(11)17/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSZROTZVDHBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



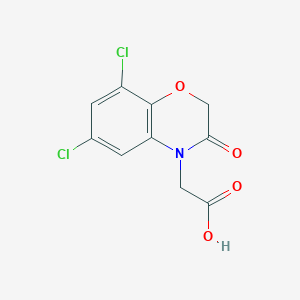
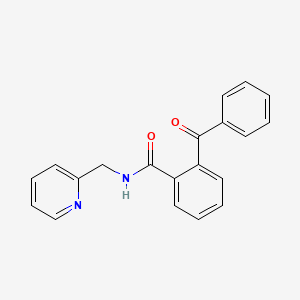
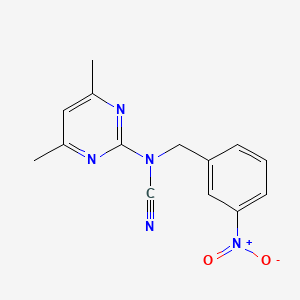

![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
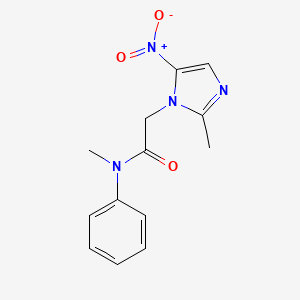
![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
![4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5747086.png)

![7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747088.png)
![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)
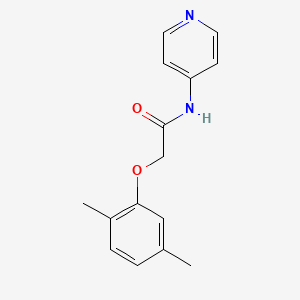
![4-methoxy-N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5747102.png)